molecular formula C12H14N2O3 B160638 1-Benzyl-5-ethoxyimidazolidine-2,4-dione CAS No. 65855-02-9

1-Benzyl-5-ethoxyimidazolidine-2,4-dione

Cat. No.: B160638
CAS No.: 65855-02-9
M. Wt: 234.25 g/mol
InChI Key: FUQZCDCFSMSNBP-LLVKDONJSA-N
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Scientific Research Applications

1-Benzyl-5-ethoxyimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-5-ethoxyimidazolidine-2,4-dione is not available, thiazolidin-2,4-dione (TZD) analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation. They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .

Safety and Hazards

The safety data sheet for 1-Benzyl-5-ethoxyimidazolidine-2,4-dione indicates that it has acute oral toxicity (Category 4, H302) .

Chemical Reactions Analysis

1-Benzyl-5-ethoxyimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Benzyl-5-ethoxyimidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

65855-02-9

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(5R)-1-benzyl-5-ethoxyimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-2-17-11-10(15)13-12(16)14(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,15,16)/t11-/m1/s1

InChI Key

FUQZCDCFSMSNBP-LLVKDONJSA-N

Isomeric SMILES

CCO[C@@H]1C(=O)NC(=O)N1CC2=CC=CC=C2

SMILES

CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2

Canonical SMILES

CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2

Appearance

Powder

65855-02-9

Pictograms

Irritant

solubility

29.8 [ug/mL]

Origin of Product

United States

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